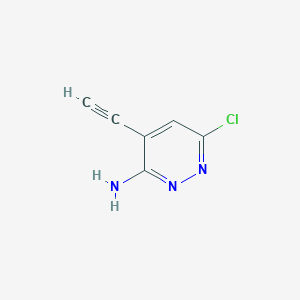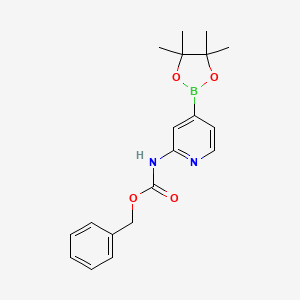
1-(2-Fluor-4-nitrophenyl)-4-phenylpiperazin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is monoclinic having a space group P2 1/c and the corresponding lattice parameters, a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is a solid . It was characterized by FTIR, 1H NMR, and 13C NMR .
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
1-(2-Fluor-4-nitrophenyl)-4-phenylpiperazin: wurde auf seine potenziellen antiviralen Eigenschaften untersucht. Verbindungen, die den Piperazinring enthalten, haben sich als wirksam bei der Hemmung von Viren wie HIV-1 und humanem Rhinovirus (HRV-3) erwiesen . Dies deutet darauf hin, dass Derivate dieser Verbindung für die Entwicklung neuer antiviraler Medikamente untersucht werden könnten.
Antithrombozytenaggregation
Die Verbindung hat in-vitro-Hemmaktivität auf die menschliche Thrombozytenaggregation gezeigt . Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen, bei denen Thrombozytenaggregation zu Thrombose führen kann.
Antifilarial-Aktivität
Piperazinderivate sind bekannt für ihre Antifilarial-Wirkungen, einschließlich makrofilarizider, mikrofilarizider, weiblich-sterilisierender und larvizider Wirksamkeit . Dies macht sie wertvoll in der Forschung zur Heilung von Filarieninfektionen.
Serotonerge und Melatonin-Agens
Die Forschung hat die Verbindung als potenzielles serotonerges Agens identifiziert, das Serotoninrezeptoren im Gehirn beeinflussen könnte . Darüber hinaus wurde es als ein melatoninerges MT2-selektives Agens erkannt, das für Schlafstörungen und die Regulation des zirkadianen Rhythmus relevant sein könnte .
Analgetikum und entzündungshemmend
Es wurde berichtet, dass die Derivate der Verbindung analgetische und entzündungshemmende Eigenschaften besitzen . Diese Anwendung ist wichtig für die Entwicklung neuer Schmerzmittel.
Antibakterielles Mittel
Fluorchinolone: , eine Klasse von Antibiotika, enthält Piperazin an einer kritischen Position in seiner Struktur . Die Untersuchung von This compound könnte zur Synthese neuer Antibiotika mit verbesserter Wirksamkeit führen.
Antipsychotikum und Antidepressivum
Piperazinderivate wurden als Antipsychotika und Antidepressiva eingesetzt . Dies deutet darauf hin, dass die Verbindung in der psychiatrischen Medikamentenforschung wertvoll sein könnte.
Antihypertensive und hypnotische Wirkungen
Schließlich wurde die Verbindung mit antihypertensiven und hypnotischen Wirkungen in Verbindung gebracht . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Bluthochdruck und Schlafstörungen hin.
Wirkmechanismus
Target of Action
Piperazine derivatives, like “1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine”, are known to interact with a variety of targets. They have been reported as antivirals, antifilarial agents, serotonergic agents, and more . .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSBZZLFHMSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
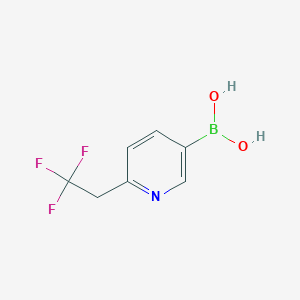

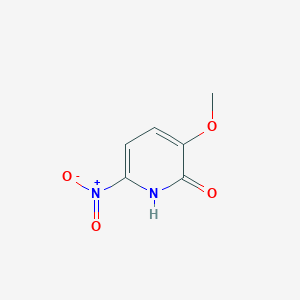

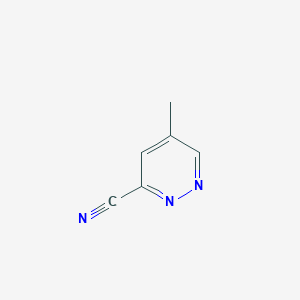
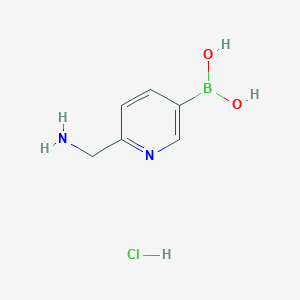
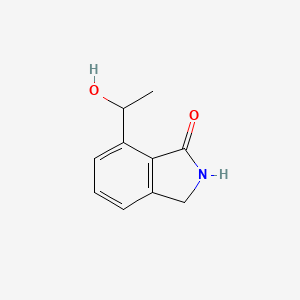
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
